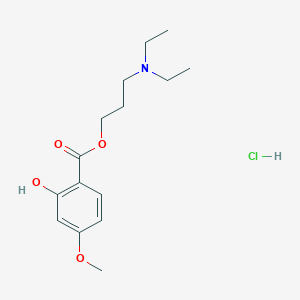
3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride, also known as DEAP-HCl, is a chemical compound that has been widely used in scientific research as a tool to study the function of certain receptors in the body. DEAP-HCl is a selective antagonist of the muscarinic M1 receptor, which is a type of receptor found in the central nervous system and plays a role in cognitive function and memory.
作用機序
3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride acts as a selective antagonist of the muscarinic M1 receptor, which means that it binds to the receptor and prevents it from being activated by its natural ligands. This inhibition of the receptor leads to a decrease in the activity of certain signaling pathways in the brain, which can have a range of effects on cognitive function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride are largely related to its action as a muscarinic M1 receptor antagonist. Studies have shown that 3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride can improve cognitive function in animal models of Alzheimer's disease, and may also have potential therapeutic effects in other conditions such as schizophrenia and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride in lab experiments is that it is a highly selective antagonist of the muscarinic M1 receptor, which means that it can be used to study the specific effects of this receptor on cognitive function and behavior. However, one limitation of using 3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride is that it may not accurately reflect the effects of natural ligands on the receptor, as it is a synthetic compound.
将来の方向性
There are many potential future directions for research involving 3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride. One area of interest is the development of new drugs that target the muscarinic M1 receptor, based on the insights gained from studying the effects of 3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride. Another potential direction is the use of 3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride in combination with other compounds to study the interactions between different signaling pathways in the brain. Additionally, further research is needed to fully understand the potential therapeutic effects of 3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride in conditions such as Alzheimer's disease, schizophrenia, and Parkinson's disease.
合成法
The synthesis of 3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride involves the reaction of 3-(diethylamino)propylamine with 2-hydroxy-4-methoxybenzoic acid in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain the final compound.
科学的研究の応用
3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate hydrochloride has been used extensively in scientific research to study the function of the muscarinic M1 receptor. It has been shown to be a useful tool in the development of new drugs for the treatment of cognitive disorders such as Alzheimer's disease, as well as other conditions such as schizophrenia and Parkinson's disease.
特性
IUPAC Name |
3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4.ClH/c1-4-16(5-2)9-6-10-20-15(18)13-8-7-12(19-3)11-14(13)17;/h7-8,11,17H,4-6,9-10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLZIFDNQNWPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)OC)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(2-methylbenzoyl)-3-piperidinyl]piperazine](/img/structure/B5222149.png)

![1-(2-fluorobenzyl)-N-[3-(3-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5222152.png)
![1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5222158.png)
![4-(4-chlorophenyl)-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid](/img/structure/B5222166.png)


![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5222226.png)
![N-cyclopentyl-2-methyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-furamide](/img/structure/B5222229.png)
![{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5222233.png)
![4-benzyl-1-{[(4-chlorobenzyl)thio]acetyl}piperidine](/img/structure/B5222238.png)
![1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B5222242.png)
